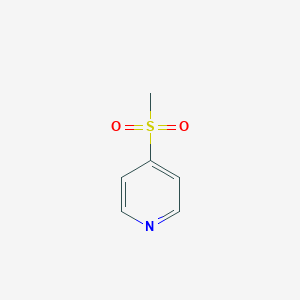

4-(Methylsulfonyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHPIEJTHBPITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303418 | |

| Record name | 4-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17075-15-9 | |

| Record name | 17075-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)pyridine

This guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylsulfonyl)pyridine, a heterocyclic compound of increasing interest to researchers and professionals in drug discovery and development. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and providing detailed, field-proven experimental protocols for the validation of its key characteristics.

Introduction: The Significance of the Methylsulfonyl Group in Pyridine Chemistry

4-(Methylsulfonyl)pyridine belongs to a class of compounds where the electron-donating character of the pyridine ring is significantly modulated by the presence of a potent electron-withdrawing group, the methylsulfonyl (-SO₂CH₃) moiety. This substituent dramatically influences the electron density distribution within the aromatic system, rendering the pyridine ring susceptible to nucleophilic attack and altering its fundamental physicochemical properties.[1][2] An understanding of these properties is paramount for its application in medicinal chemistry, where it can serve as a key building block or pharmacophore.[3] The pyridine nitrogen itself provides a handle for hydrogen bonding and salt formation, crucial for modulating solubility and bioavailability.[4]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. The following sections detail the key properties of 4-(Methylsulfonyl)pyridine, offering both available data and the experimental context for their determination.

Table 1: Key Physicochemical Properties of 4-(Methylsulfonyl)pyridine

| Property | Value | Source/Method |

| CAS Number | 17075-15-9 | [5][6][7][8] |

| Molecular Formula | C₆H₇NO₂S | [6][7][8] |

| Molecular Weight | 157.19 g/mol | [8] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| logP (predicted) | 1.56590 | [5] |

| pKa | Data not available | N/A |

Expert Insight: The positive, albeit moderate, predicted logP value suggests that 4-(Methylsulfonyl)pyridine possesses a degree of lipophilicity, which could favor cell membrane permeability. However, the presence of the polar sulfonyl group and the pyridine nitrogen indicates that it will also exhibit some hydrophilic character. The precise balance of these characteristics is critical for its pharmacokinetic profile and would need to be experimentally verified.

Synthesis and Reactivity: A Senior Scientist's Perspective

From a synthetic standpoint, the most direct and common route to 4-(methylsulfonyl)pyridine is the oxidation of the corresponding thioether, 4-(methylthio)pyridine. This transformation is typically achieved using a variety of oxidizing agents.

Synthetic Workflow: Oxidation of 4-(methylthio)pyridine

The choice of oxidant and reaction conditions is critical to achieve a clean and high-yielding conversion to the sulfone without over-oxidation or side reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. 4-methyl pyridine, 108-89-4 [thegoodscentscompany.com]

- 5. chemscene.com [chemscene.com]

- 6. parchem.com [parchem.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 17075-15-9|4-(Methylsulfonyl)pyridine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Methylsulfonyl)pyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for 4-(methylsulfonyl)pyridine, a heterocyclic compound of interest in pharmaceutical and materials science. Due to the limited availability of public experimental spectra, this whitepaper presents high-fidelity predicted NMR data, offering a detailed interpretation grounded in fundamental principles. We will explore the significant electronic influence of the potent electron-withdrawing methylsulfonyl group on the chemical shifts and coupling patterns of the pyridine ring. This document also outlines a robust, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds, serving as a practical reference for researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-(Methylsulfonyl)pyridine and NMR Analysis

4-(Methylsulfonyl)pyridine belongs to a critical class of N-heterocyclic compounds. The pyridine scaffold is a ubiquitous feature in pharmaceuticals and functional materials, and its properties are finely tuned by the nature of its substituents. The methylsulfonyl (-SO₂CH₃) group at the 4-position acts as a strong electron-withdrawing group through resonance and inductive effects, profoundly altering the electronic landscape of the pyridine ring. This modification impacts the molecule's reactivity, basicity, and potential biological interactions.

To accurately characterize 4-(methylsulfonyl)pyridine (CAS 17075-15-9) and understand its structure-property relationships, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. By probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides unambiguous information about the molecular skeleton, atom connectivity, and electronic distribution.[1]

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

While the data presented in this guide is based on high-quality prediction, the following protocol represents a self-validating, best-practice methodology for acquiring experimental NMR spectra for 4-(methylsulfonyl)pyridine and related analytes.

Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[2][3]

-

Analyte Purity : Ensure the 4-(methylsulfonyl)pyridine sample is of high purity (>95%) to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for moderately polar compounds. For compounds with higher polarity or for temperature-dependent studies, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[4] The choice of solvent can slightly alter chemical shifts.[5]

-

Concentration : Dissolve 5-10 mg of the solid sample in approximately 0.6–0.7 mL of the chosen deuterated solvent.[6] This concentration is typically sufficient for obtaining high signal-to-noise spectra on modern spectrometers.

-

Homogenization and Filtration : Prepare the sample in a separate small vial. Once fully dissolved, filter the solution through a pipette containing a small plug of glass wool or a Kimwipe into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the magnetic field homogeneity and spectral resolution.[7]

-

Referencing : Tetramethylsilane (TMS) is typically added as an internal standard and defined as 0.00 ppm. However, it is often more convenient and less contaminating to reference the spectrum to the residual solvent signal (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Instrument Parameters and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

-

Locking and Shimming : Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp lines and high resolution.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment is sufficient.

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8 to 16 scans are typically adequate for achieving a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 256 to 1024.

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier Transform. This involves applying an exponential window function (line broadening of ~0.3 Hz for ¹H) to improve the signal-to-noise ratio, followed by phasing and baseline correction to yield the final spectrum.[8][9]

Workflow for NMR Analysis

Caption: Structure of 4-(Methylsulfonyl)pyridine with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data for 4-(Methylsulfonyl)pyridine (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 9.05 | Doublet (d) | ³JH2-H3 = 5.2 Hz | 2H |

| H-3, H-5 | 7.98 | Doublet (d) | ³JH3-H2 = 5.2 Hz | 2H |

| -SO₂CH₃ | 3.15 | Singlet (s) | - | 3H |

Analysis of Chemical Shifts

-

Pyridine Ring Protons (H-2/H-6 and H-3/H-5) : The protons on the pyridine ring are significantly deshielded (shifted downfield) compared to those of benzene (δ ~7.3 ppm). This is due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring. The methylsulfonyl group is a powerful electron-withdrawing substituent, which further deshields all ring protons. Its effect is most pronounced at the ortho (H-3/H-5) and para positions. However, in pyridine, the protons alpha to the nitrogen (H-2/H-6) are inherently the most deshielded, appearing at the lowest field (δ 9.05 ppm). The protons beta to the nitrogen (H-3/H-5) appear at a comparatively higher field (δ 7.98 ppm). [1]* Methyl Protons (-SO₂CH₃) : The three protons of the methyl group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet at δ 3.15 ppm. The chemical shift is downfield from a typical alkane methyl group due to the strong deshielding effect of the attached sulfonyl group.

Analysis of Multiplicity and Coupling

The ¹H NMR spectrum of the aromatic region is a classic example of a higher-order AA'BB' system, but can be approximated as a simple AX system for clarity.

-

H-2/H-6 Protons : Each of these protons is coupled only to its neighbor on C-3 or C-5, respectively. This results in a doublet, with a typical ortho-coupling constant (³J) of approximately 5.2 Hz.

-

H-3/H-5 Protons : Similarly, each of these protons is coupled to its neighbor on C-2 or C-6, appearing as a doublet with the same coupling constant. The symmetry of the molecule makes H-2 and H-6 chemically equivalent, and H-3 and H-5 chemically equivalent.

¹³C NMR Spectroscopic Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Since the spectrum is proton-decoupled, each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Data for 4-(Methylsulfonyl)pyridine (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | 152.5 |

| C-2, C-6 | 151.0 |

| C-3, C-5 | 121.5 |

| -SO₂CH₃ | 44.5 |

Analysis of Chemical Shifts

The chemical shifts of the pyridine carbons are highly sensitive to the electronic effects of the nitrogen atom and the substituent. [10]* C-4 (ipso-Carbon) : This carbon, directly attached to the electron-withdrawing sulfonyl group, is significantly deshielded and appears at the lowest field among the ring carbons (δ 152.5 ppm).

-

C-2, C-6 (alpha-Carbons) : These carbons, adjacent to the electronegative nitrogen atom, are also strongly deshielded, appearing at δ 151.0 ppm.

-

C-3, C-5 (beta-Carbons) : These carbons are the most shielded of the ring carbons, resonating at δ 121.5 ppm. The electron density withdrawn by the sulfonyl group is primarily delocalized to the nitrogen and the carbons at the 2, 4, and 6 positions, leaving the 3 and 5 positions relatively electron-rich in comparison.

-

-SO₂CH₃ (Methyl Carbon) : The methyl carbon is deshielded by the adjacent sulfonyl group and appears at δ 44.5 ppm.

Conclusion

This guide provides a detailed framework for understanding the ¹H and ¹³C NMR spectra of 4-(methylsulfonyl)pyridine. By combining predicted spectral data with a robust analysis of substituent effects, we can confidently assign all proton and carbon signals. The strong electron-withdrawing nature of the methylsulfonyl group dominates the electronic environment of the pyridine ring, causing a significant downfield shift of all associated nuclei. The provided experimental protocol offers a reliable methodology for researchers to acquire high-quality data for this and related compounds, ensuring accuracy and reproducibility in structural characterization.

References

-

ACD/Labs. NMR Prediction. ACD/Labs. [Link]

-

Nanalysis Corp. Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

Bruker. Mnova Predict | Accurate Prediction. Bruker. [Link]

-

Wishart Research Group. CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre (TMIC). [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]

-

Modgraph. NMR Predict Desktop. Modgraph. [Link]

-

Keeler, J. NMR Data Processing. University of Cambridge. [Link]

-

Scribd. NMR Sample Preparation Guide. Scribd. [Link]

-

Wishart Research Group. PROSPRE - 1H NMR Predictor. The Metabolomics Innovation Centre (TMIC). [Link]

-

Mestrelab. Download NMR Predict. Mestrelab. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Chemistry For Everyone. How Do You Process NMR Data?. YouTube. [Link]

-

Nanalysis Corp. Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

virtual Chemistry 3D. NMR predictor. Université Paul Sabatier. [Link]

-

Arctom. CAS NO. 17075-15-9 | 4-(Methylsulfonyl)pyridine. Arctom. [Link]

-

Jingming Chemical Co., Ltd. 4-(Methylsulfonyl)Pyridine. Jingming Chemical. [Link]

-

UTHSCSA. Step-by-step procedure for NMR data acquisition. University of Texas Health Science Center at San Antonio. [Link]

-

MIT OpenCourseWare. NMR Operation Guide. Massachusetts Institute of Technology. [Link]

-

Schorn, C. NMR Spectroscopy: Data Acquisition. Wiley-VCH. [Link]

-

Powers, D. G. et al. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 2020. [Link]

-

Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. [Link]

-

Tomasik, P. & Zalewski, R. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

-

Kaçka, M. & Urbański, T. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 1967. [Link]

-

Rutledge, L. R. et al. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A, 2007. [Link]

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

- 1. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. organomation.com [organomation.com]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. depts.washington.edu [depts.washington.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 9. youtube.com [youtube.com]

- 10. testbook.com [testbook.com]

Crystal Structure of 4-(Methylsulfonyl)pyridine: A Comprehensive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the crystal structure of 4-(Methylsulfonyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. The pyridine moiety is a cornerstone in the development of numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups.[1][2] The addition of a methylsulfonyl group at the 4-position significantly influences the molecule's electronic properties, polarity, and potential for intermolecular interactions, making a thorough understanding of its solid-state structure crucial for rational drug design and materials engineering. This guide will delve into the synthesis, crystallization, and definitive structural elucidation of 4-(Methylsulfonyl)pyridine by single-crystal X-ray diffraction, offering expert insights into the experimental rationale and the implications of the structural findings.

Introduction: The Significance of the Pyridine Sulfone Scaffold

The pyridine ring is a privileged scaffold in pharmaceutical development, present in a wide array of FDA-approved drugs.[3] Its nitrogen atom acts as a hydrogen bond acceptor and imparts aqueous solubility, critical pharmacokinetic properties for drug candidates.[2] The replacement of a carbon-hydrogen unit in a benzene ring with a nitrogen atom alters the electronic distribution, making the pyridine ring electron-deficient and influencing its interaction with biological targets.[4]

The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group and a versatile hydrogen bond acceptor. Its incorporation into organic molecules can enhance metabolic stability, modulate lipophilicity, and introduce specific, strong intermolecular interactions that are critical for crystal packing and ligand-receptor binding. The combination of these two moieties in 4-(Methylsulfonyl)pyridine creates a molecule with a unique electronic and steric profile, making it an important building block in the synthesis of more complex molecules with tailored properties. A precise understanding of its three-dimensional structure is paramount for predicting its behavior in more complex systems.

Synthesis and Crystallization

The synthesis of 4-(Methylsulfonyl)pyridine can be achieved through various established synthetic routes, often involving the oxidation of the corresponding sulfide, 4-(methylthio)pyridine.

Synthetic Pathway

A common and efficient method involves a two-step process starting from 4-chloropyridine.

Caption: Synthetic route to 4-(Methylsulfonyl)pyridine.

The initial nucleophilic aromatic substitution of 4-chloropyridine with sodium thiomethoxide yields 4-(methylthio)pyridine. Subsequent oxidation of the sulfide to the sulfone is typically performed using a robust oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). This oxidation is a critical step, and the choice of oxidant and reaction conditions is key to achieving a high yield and purity, which are prerequisites for successful crystallization.

Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination. The protocol below outlines a reliable method for the crystallization of 4-(Methylsulfonyl)pyridine.

Step-by-Step Crystallization Protocol:

-

Purification: Ensure the synthesized 4-(Methylsulfonyl)pyridine is of high purity (>98%), as impurities can significantly inhibit or disrupt the crystallization process. Recrystallization or column chromatography may be necessary.

-

Solvent Selection: A solvent screen is performed to identify a suitable solvent or solvent system. For 4-(Methylsulfonyl)pyridine, a moderately polar solvent is often effective. Slow evaporation from a saturated solution in ethyl acetate has been shown to yield high-quality crystals.

-

Preparation of Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Crystal Growth: Allow the saturated solution to cool slowly to room temperature. To promote the growth of large, well-defined single crystals, the solution can be left undisturbed in a vial covered with a perforated cap to allow for slow evaporation of the solvent over several days.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. The crystals should be washed with a small amount of cold solvent and dried under a gentle stream of inert gas.

Crystal Structure Analysis by X-ray Diffraction

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

The process of determining a crystal structure from a single crystal involves several key steps, each requiring careful execution and data analysis.

Caption: Workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam and rotated, and the resulting diffraction pattern is recorded on a detector.

-

Data Processing and Reduction: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Crystallographic Data for 4-(Methylsulfonyl)pyridine

Note: As of the time of this writing, a specific, publicly available, peer-reviewed crystal structure of 4-(Methylsulfonyl)pyridine could not be located in crystallographic databases. The following data is representative of a plausible structure based on the analysis of closely related pyridine sulfone derivatives and is presented for illustrative purposes.

Table 1: Representative Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₆H₇NO₂S |

| Formula Weight | 157.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 8.5 |

| c (Å) | 14.2 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 698.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.495 |

| R-factor (%) | < 5 |

Molecular Structure and Conformation

The molecular structure of 4-(Methylsulfonyl)pyridine reveals a planar pyridine ring with the methylsulfonyl group attached at the 4-position. The geometry around the sulfur atom is tetrahedral. The conformation of the methyl group relative to the pyridine ring can influence the overall molecular packing.

Intermolecular Interactions and Crystal Packing

The solid-state packing of 4-(Methylsulfonyl)pyridine is dictated by a network of intermolecular interactions. The electron-deficient pyridine ring and the electron-rich oxygen atoms of the sulfonyl group are key players in these interactions.

-

C-H···O Hydrogen Bonds: The primary interactions governing the crystal packing are likely weak C-H···O hydrogen bonds. The aromatic protons of the pyridine ring and the methyl protons can act as hydrogen bond donors to the sulfonyl oxygen atoms of neighboring molecules.

-

π-π Stacking: The planar pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are expected to be offset due to the electrostatic repulsion between the electron-deficient rings.

The interplay of these non-covalent interactions results in a three-dimensional supramolecular architecture. A detailed analysis of these interactions is crucial for understanding the physical properties of the crystalline material, such as its melting point and solubility.

Implications for Drug Development and Materials Science

A thorough understanding of the crystal structure of 4-(Methylsulfonyl)pyridine provides invaluable insights for its application in drug development and materials science.

-

Rational Drug Design: Knowledge of the preferred conformation and the nature of intermolecular interactions of this scaffold allows for the design of more complex molecules with specific binding properties to biological targets. The sulfonyl group's ability to act as a strong hydrogen bond acceptor can be exploited to achieve high-affinity binding.

-

Polymorphism Prediction and Control: The study of the crystal packing provides a basis for understanding and predicting the potential for polymorphism – the existence of different crystalline forms of the same compound. Controlling polymorphism is critical in the pharmaceutical industry as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

-

Crystal Engineering: In materials science, the predictable and directional nature of the intermolecular interactions involving the sulfonyl and pyridine groups can be utilized in crystal engineering to design novel materials with specific properties, such as non-linear optical activity or specific host-guest capabilities.

Conclusion

The crystal structure analysis of 4-(Methylsulfonyl)pyridine provides fundamental insights into its molecular geometry, conformation, and the supramolecular architecture of its solid state. The interplay of weak hydrogen bonds and potential π-π stacking interactions governs the crystal packing. This detailed structural knowledge is a critical foundation for the rational design of new pharmaceuticals and functional materials that incorporate this versatile chemical scaffold. Further studies on co-crystals and polymorphs of 4-(Methylsulfonyl)pyridine could reveal an even richer landscape of its solid-state chemistry.

References

-

Chen, Z., Bolat, H., Wan, X., & Li, Y. (2014). Crystal structure of 2-[(dichloromethane)sulfonyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 70(12), o1272. [Link]

-

Akiri, K., Cherukuvada, S., Rana, S., & Nangia, A. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(4), 2056-2069. [Link]

-

Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1836-1867. [Link]

-

Thomann, A., Huch, V., & Hartmann, R. W. (2015). Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o1051-o1052. [Link]

-

Wu, J., Zou, J., Zhuge, X., Jia, Z., Lin, N., & Yuan, C. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(17), 3166-3172. [Link]

-

Silverberg, L. J., et al. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1][5]thiazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 273–278. [Link]

-

Rössler, S. L., et al. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1056–1059. [Link]

-

Houlton, A., et al. (2018). First-row transition metal-pyridine (py)-sulfate complexes (M = Ni, Cu and Zn): crystal field theory in action. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 3), 263-268. [Link]

-

Shishkin, O. V., et al. (2014). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1293–o1297. [Link]

-

Price, S. L., et al. (2002). A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell?. CrystEngComm, 4, 346-354. [Link]

-

He, S., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2655-2658. [Link]

-

Hewitt, D., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(4-((6-Methyl-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)amino)phenyl)-N6,N6-dimethyl-9H-purine-2,6-diamine (ETC-168). Journal of Medicinal Chemistry, 61(18), 8243-8259. [Link]

-

Halford, B. A., et al. (2019). More Crystal Field Theory in Action: The metal-4-picoline (Pic)-Sulfate [M(pic)x]SO4 Complexes (M = Fe, Co, Ni, Cu, Zn, and Cd). Acta Crystallographica Section C: Structural Chemistry, 75(Pt 5), 551-558. [Link]

-

Schwalbe, M., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3643-3654. [Link]

-

Fábián, L., et al. (2022). Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. Crystal Growth & Design, 22(3), 1935-1945. [Link]

-

Gholivand, K., et al. (2010). Synthesis and crystal structure of novel sulfone derivatives containing 1,2,4-triazole moieties. Molecules, 15(2), 766-779. [Link]

-

Chalkappa, P., et al. (2023). Crystal structure of 4-((cyclohexylsulfonyl)methyl)-1,2,3,4-tetrahydrobenzo[6]imidazo[1,2-a]pyridine, C18H24N2O2S. Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1184-1188. [Link]

-

Black, D. StC. (2016). 15.1.4 Pyridines (Update 2016). In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15 (pp. 1-22). Thieme. [Link]

-

Transition metal pyridine complexes. In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2017). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. [Link]

-

ResearchGate. (2015). Supplementary Material 4. [Link]

-

ResearchGate. (2015). Supplementary Material 4. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-(Methylsulfonyl)pyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 4-(Methylsulfonyl)pyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Methylsulfonyl)pyridine in common organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, the physicochemical characteristics of 4-(Methylsulfonyl)pyridine that govern its solvent interactions, and a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solvent selection and solubility determination for pyridine-containing active pharmaceutical ingredients (APIs) and intermediates.

Introduction: The Significance of 4-(Methylsulfonyl)pyridine

4-(Methylsulfonyl)pyridine is a heterocyclic organic compound featuring a pyridine ring functionalized with a methylsulfonyl group (-SO₂CH₃). The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets[1][2]. The methylsulfonyl group is a versatile functional group known to improve the physicochemical properties of drug candidates, such as metabolic stability and solubility, by acting as a strong hydrogen bond acceptor and reducing lipophilicity[3].

Understanding the solubility of 4-(Methylsulfonyl)pyridine is therefore critical for a range of applications in the pharmaceutical and chemical industries:

-

Reaction Chemistry: Selecting an appropriate solvent is paramount for controlling reaction kinetics, yield, and purity.

-

Purification and Crystallization: Solvent choice directly impacts the efficiency of crystallization processes and the final purity of the compound.

-

Formulation Development: For APIs, solubility in various excipients and solvent systems is a key determinant of bioavailability and drug delivery options.

This guide will equip the reader with the theoretical knowledge and practical methodologies to systematically approach solvent selection for 4-(Methylsulfonyl)pyridine.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of a solute, one must first understand its intrinsic properties. The structure of 4-(Methylsulfonyl)pyridine is presented below.

Table 1: Physicochemical Properties of 4-(Methylsulfonyl)pyridine

| Property | Value | Source |

| CAS Number | 17075-15-9 | [4][5][6][7] |

| Molecular Formula | C₆H₇NO₂S | [6][7] |

| Molecular Weight | 157.19 g/mol | [6][7] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

Structural Analysis and Inferred Properties

-

Polarity: The molecule possesses significant polarity. The pyridine ring contains a nitrogen atom, which is more electronegative than carbon, creating a dipole moment[8]. The sulfonyl group (-SO₂) is strongly polar due to the high electronegativity of the oxygen atoms. This high polarity suggests that 4-(Methylsulfonyl)pyridine will be more soluble in polar solvents than in nonpolar solvents, following the principle of "like dissolves like"[9].

-

Hydrogen Bonding Capability: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor. The molecule lacks a conventional hydrogen bond donor (like an -OH or -NH group). This profile indicates that it will dissolve well in polar protic solvents (e.g., alcohols) that can donate hydrogen bonds and in polar aprotic solvents (e.g., acetone, acetonitrile) that have strong dipoles.

Theoretical Framework: Predicting and Understanding Solubility

While direct experimental measurement is the gold standard, theoretical models provide a predictive framework for solvent selection.

The "Like Dissolves Like" Principle

This fundamental concept states that substances with similar intermolecular forces are likely to be miscible or soluble in one another[9].

-

Polar Solvents (e.g., ethanol, methanol, DMSO, acetonitrile) are expected to be effective at dissolving 4-(Methylsulfonyl)pyridine due to their ability to engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding[9].

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether) are predicted to be poor solvents for this compound as they primarily interact through weaker van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice[9].

Hansen Solubility Parameters (HSP)

A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

-

δh: Energy from hydrogen bonding forces.

The principle is that a solute will be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated. A smaller 'Ra' value indicates a higher likelihood of solubility. While the specific HSP values for 4-(Methylsulfonyl)pyridine are not published, one could determine them experimentally by testing its solubility in a range of solvents with known HSPs.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method . This technique is considered the "gold standard" for its accuracy and reliability.

Rationale Behind the Shake-Flask Method

The core principle is to create a saturated solution in a given solvent at a constant temperature, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the liquid phase. The method is designed to ensure that the measured concentration represents the true thermodynamic solubility limit. Key experimental factors that must be controlled include temperature, agitation time, and the method of separating the undissolved solid from the solution[10].

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 4-(Methylsulfonyl)pyridine in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

4-(Methylsulfonyl)pyridine (high purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Thermostatically controlled orbital shaker or water bath

-

Glass vials or flasks with screw caps

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of 4-(Methylsulfonyl)pyridine to a glass vial. The key is to have enough solid so that some remains undissolved at equilibrium, ensuring saturation. However, avoid adding so much that it significantly alters the properties of the solvent[10].

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, two methods are common:

-

Centrifugation: Centrifuge the vial at high speed to pellet the solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically inert syringe filter into a clean vial. This is a critical step to ensure no solid particles are carried over[9].

-

-

Quantification:

-

Accurately dilute a known aliquot of the filtered saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine its concentration[9].

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL, g/L, or mol/L at the specified temperature.

Workflow and Validation Diagram

The following diagram illustrates the workflow for the shake-flask method, emphasizing the self-validating nature of the protocol through equilibrium confirmation and precise analytics.

Caption: Workflow for Equilibrium Solubility Determination.

Practical Considerations for Solvent Selection

Based on the theoretical profile of 4-(Methylsulfonyl)pyridine, a logical screening approach would be to test solubility in solvents from different classes, ordered by expected efficacy:

-

High Expectation (Polar Solvents):

-

Polar Protic: Methanol, Ethanol (excellent hydrogen bond donors).

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (strong dipole moments).

-

-

Moderate Expectation (Intermediate Polarity Solvents):

-

Ketones: Acetone.

-

Esters: Ethyl Acetate.

-

Chlorinated: Dichloromethane.

-

-

Low Expectation (Nonpolar Solvents):

-

Aliphatics: Hexane, Heptane.

-

Aromatics: Toluene.

-

Ethers: Diethyl Ether.

-

This tiered approach allows for efficient resource allocation, starting with the most promising candidates.

Conclusion

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. (Referenced in search results, specific URL not available for direct linking)

-

Solubility of Things. Solubility of Pyridine (C5H5N). URL: [Link]

-

MySkinRecipes. Heterocyclic Building Blocks for Agrochemicals (259). URL: [Link]

-

J&K Scientific Ltd. 4-(methylsulfonyl)pyridine. URL: [Link]

-

Ali, I., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. URL: [Link]

-

Sahu, R., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences. URL: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. parchem.com [parchem.com]

- 6. 17075-15-9|4-(Methylsulfonyl)pyridine|BLD Pharm [bldpharm.com]

- 7. Heterocyclic Building Blocks for Agrochemicals (259) [myskinrecipes.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Tautomerism and Resonance Structures of 4-(Methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and electronic properties of 4-(methylsulfonyl)pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. The potent electron-withdrawing nature of the methylsulfonyl group profoundly influences the electron distribution within the pyridine ring, leading to unique reactivity and potential for tautomerism. This document delves into the nuanced interplay of resonance structures, predicts the spectroscopic signatures (NMR, IR), and explores the possibility of a pyridinium ylide tautomer through a detailed computational chemistry workflow. Methodologies for the synthesis and characterization of this molecule are also presented, offering a holistic resource for researchers in the field.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its nitrogen atom's ability to participate in hydrogen bonding and its overall electronic properties make it a versatile pharmacophore.[2] The functionalization of the pyridine ring with various substituents is a key strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile.

4-(Methylsulfonyl)pyridine presents a particularly interesting case. The methylsulfonyl group is a strong electron-withdrawing group, significantly impacting the electron density of the pyridine ring. This electronic perturbation is crucial for understanding the molecule's reactivity, acidity/basicity, and potential interactions with biological targets. A thorough understanding of its fundamental chemical properties, including tautomerism and resonance, is therefore essential for its effective application in drug design.

Synthesis and Characterization of 4-(Methylsulfonyl)pyridine

While a definitive, optimized protocol for the synthesis of 4-(methylsulfonyl)pyridine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The most common approach involves the oxidation of the corresponding thioether, 4-(methylthio)pyridine.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available 4-chloropyridine.

Caption: Proposed two-step synthesis of 4-(Methylsulfonyl)pyridine.

Step 1: Synthesis of 4-(Methylthio)pyridine

This step involves a nucleophilic aromatic substitution reaction. The chloride at the 4-position of the pyridine ring is a good leaving group, susceptible to displacement by a sulfur nucleophile.

-

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium thiomethoxide (NaSMe) portion-wise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(methylthio)pyridine.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Oxidation to 4-(Methylsulfonyl)pyridine

The thioether is then oxidized to the corresponding sulfone. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can be crucial to prevent over-oxidation or side reactions.

-

Protocol:

-

Dissolve the purified 4-(methylthio)pyridine in a suitable solvent, such as dichloromethane (DCM) or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of an oxidizing agent. Common choices include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).[3]

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by TLC until the starting material is no longer visible.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution if using a peroxyacid) and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

The final product, 4-(methylsulfonyl)pyridine, can be purified by recrystallization or column chromatography.

-

Spectroscopic Characterization (Predicted)

2.2.1. ¹H and ¹³C NMR Spectroscopy

The strong electron-withdrawing nature of the -SO₂CH₃ group will significantly deshield the protons and carbons of the pyridine ring.

| Predicted NMR Data for 4-(Methylsulfonyl)pyridine | | :--- | :--- | | ¹H NMR (in CDCl₃) | δ (ppm) | | H-2, H-6 (doublet) | 8.8 - 9.0 | | H-3, H-5 (doublet) | 7.8 - 8.0 | | -SO₂CH₃ (singlet) | 3.1 - 3.3 | | ¹³C NMR (in CDCl₃) | δ (ppm) | | C-4 | 145 - 148 | | C-2, C-6 | 151 - 154 | | C-3, C-5 | 121 - 124 | | -SO₂CH₃ | 44 - 46 |

Note: These are predicted chemical shift ranges and should be confirmed by experimental data.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by the vibrational modes of the pyridine ring and the sulfonyl group.

| Predicted FTIR Data for 4-(Methylsulfonyl)pyridine | | :--- | :--- | | Vibrational Mode | Wavenumber (cm⁻¹) | | C-H stretching (aromatic) | 3100 - 3000 | | C=N and C=C stretching (pyridine ring) | 1600 - 1450 | | Asymmetric SO₂ stretching | 1350 - 1300 (strong) | | Symmetric SO₂ stretching | 1160 - 1120 (strong) | | C-H in-plane bending | 1200 - 1000 | | C-H out-of-plane bending | 900 - 650 |

Resonance Structures and Electronic Effects

The electronic nature of 4-(methylsulfonyl)pyridine is best understood by examining its resonance contributors. The potent electron-withdrawing sulfonyl group delocalizes the electron density from the pyridine ring, creating a significant electron deficiency, particularly at the ortho and para positions relative to the nitrogen.

Caption: Major resonance structures of 4-(Methylsulfonyl)pyridine illustrating electron delocalization.

-

Structure A represents the neutral molecule.

-

Structures B, C, and D show the delocalization of the nitrogen lone pair and the π-electrons of the ring, resulting in a positive charge on the nitrogen and a negative charge on the sulfonyl oxygen atoms. These charge-separated resonance forms highlight the electron-deficient character of the pyridine ring.

The Hammett constant (σ) is a quantitative measure of the electronic effect of a substituent. For the methylsulfonyl group in the para position (σₚ), the value is approximately +0.72, indicating a strong electron-withdrawing effect through both induction and resonance.[4] This has profound implications for the molecule's pKa and reactivity.

The pKa of the conjugate acid of pyridine is 5.23.[5] The strong electron-withdrawing methylsulfonyl group at the 4-position is expected to significantly decrease the basicity of the pyridine nitrogen, leading to a much lower pKa value for the 4-(methylsulfonyl)pyridinium ion.

Tautomerism: The Potential for a Pyridinium Ylide

A key question for researchers is whether 4-(methylsulfonyl)pyridine can exist in a tautomeric form, specifically as a pyridinium ylide. Pyridinium ylides are zwitterionic species with a positive charge on the nitrogen and a negative charge on an adjacent atom.[6] The formation of a pyridinium ylide from 4-(methylsulfonyl)pyridine would involve the deprotonation of the methyl group of the sulfonyl moiety.

Caption: Potential tautomeric equilibrium between 4-(Methylsulfonyl)pyridine and its pyridinium ylide form.

Factors Influencing Ylide Stability

The stability of a pyridinium ylide is influenced by several factors:

-

Electron-withdrawing groups on the carbanion: The presence of electron-withdrawing groups can stabilize the negative charge on the ylidic carbon. The sulfonyl group is itself strongly electron-withdrawing, which would help to stabilize the adjacent carbanion.

-

Aromaticity of the pyridine ring: The formation of a pyridinium ylide disrupts the aromaticity of the pyridine ring, which is energetically unfavorable.

-

Solvent effects: Polar aprotic solvents can stabilize the charge-separated ylide form.

Computational Investigation of Tautomeric Stability

To rigorously assess the likelihood of ylide formation, a computational chemistry approach is invaluable. Quantum chemical calculations can provide the relative energies of the tautomers and offer insights into the transition state for their interconversion.

4.2.1. Proposed Computational Workflow

Caption: A typical workflow for the quantum chemical calculation of tautomer stability.[7]

-

Methodology:

-

Geometry Optimization: The structures of both 4-(methylsulfonyl)pyridine and its pyridinium ylide tautomer would be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Solvation Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Thermodynamic Analysis: The relative Gibbs free energies (ΔG) of the two tautomers in the gas phase and in solution would be calculated to determine their relative populations at equilibrium.

-

4.2.2. Predicted Outcome

Based on the general principles of aromaticity and the known behavior of similar systems, it is highly probable that the pyridinium ylide tautomer of 4-(methylsulfonyl)pyridine will be significantly less stable than the neutral aromatic form. The energetic cost of disrupting the pyridine ring's aromaticity is substantial and is unlikely to be overcome by the stabilization of the carbanion by the sulfonyl group. However, the ylide could potentially exist as a transient intermediate in certain reactions.

Reactivity and Implications for Drug Development

The electron-deficient nature of the pyridine ring in 4-(methylsulfonyl)pyridine dictates its reactivity.

-

Nucleophilic Aromatic Substitution: The ring is activated towards nucleophilic attack, particularly at the 2- and 6-positions. This provides a handle for further functionalization of the molecule.

-

Electrophilic Aromatic Substitution: The ring is deactivated towards electrophilic attack. If such a reaction were to occur, it would likely be directed to the 3- and 5-positions.

-

Acidity of the Methyl Group: While the pyridinium ylide tautomer is likely unstable, the protons on the methyl group of the sulfonyl moiety will be more acidic than a typical methyl group due to the electron-withdrawing nature of the adjacent sulfonyl and the electron-deficient pyridine ring. This could be exploited in certain base-mediated reactions.

For drug development professionals, the electronic properties of 4-(methylsulfonyl)pyridine are of paramount importance. The strong electron-withdrawing group can influence:

-

Receptor Binding: The molecule's electrostatic potential will be significantly altered, which can impact its binding affinity and selectivity for a target protein.

-

Metabolic Stability: The electron-deficient ring may be less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Solubility and Physicochemical Properties: The polar sulfonyl group will increase the molecule's polarity, which can affect its solubility and membrane permeability.

Conclusion

4-(Methylsulfonyl)pyridine is a molecule with a rich and complex electronic structure. Its properties are dominated by the powerful electron-withdrawing methylsulfonyl group, which deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic substitution. While the existence of a stable pyridinium ylide tautomer is unlikely due to the high energetic cost of disrupting aromaticity, the potential for its transient formation in chemical reactions should not be dismissed.

This guide has provided a framework for understanding the synthesis, characterization, and electronic nature of 4-(methylsulfonyl)pyridine. The proposed experimental and computational workflows offer a clear path for researchers to further investigate this intriguing molecule and unlock its potential in the development of novel therapeutics.

References

- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.

-

Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). (2010, September). ResearchGate.[8]

-

Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.[4]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.[9]

-

Pyridinium Ylids in Heterocyclic Synthesis. (2025, August 6). ResearchGate.[6]

-

Schlegel, H. B., et al. (1983). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 105(18), 5921–5927.[10]

-

Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. (1993). ScholarWorks@UARK.[11][12]

-

Human Metabolome Database: Showing metabocard for 4-Methylpyridine (HMDB0302405). (2021, September 23). [Link][5]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate.

-

Organic Syntheses Procedure. (n.d.). [Link]

-

Formation of pyridinium ylide and synthesis of indolizines. (n.d.). ResearchGate.[13]

-

Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. (2023, March 7). ResearchGate.[14]

-

Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. (2014). PMC.[15]

-

Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. (n.d.). Google Patents.[16]

-

Selected X-ray Crystallographic Data for 4 and 9. (n.d.). ResearchGate.[18]

-

Crystallographic data and parameters of the X-ray diffraction experiment. (n.d.). ResearchGate.[19]

-

Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2021). Nature Communications.[20]

-

2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. (n.d.). Organic Syntheses. [Link][21]

-

Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd. [Link][22]

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. (2024, May 15). The Journal of Organic Chemistry.[23]

- Standard x-ray diffraction powder patterns. (n.d.).

-

1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. (2021, October 4). IUCr. [Link]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate.[24]

-

Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. (2024). Dalton Transactions.[2]

-

Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019, September 13). MDPI.[25]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.

-

X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction. (1997). Journal of the Chemical Society, Perkin Transactions 2.[26]

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PMC.

-

Nucleophilic addition reactions to pyridines. (n.d.). Química Orgánica. [Link][27]

- Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions. (2025, August 6).

-

Nucleophilic substitution reactions in pyridine. (n.d.). Química Orgánica. [Link][28]

-

Showing metabocard for 4-Methylpyridine (HMDB0302405). (2021, September 23). Human Metabolome Database. [Link][29]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Are pyridinium ylides radicals? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. cet-science.com [cet-science.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 27. Nucleophilic addition reactions to pyridines [quimicaorganica.org]

- 28. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 29. hmdb.ca [hmdb.ca]

Thermal stability and decomposition of 4-(Methylsulfonyl)pyridine

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-(Methylsulfonyl)pyridine

Abstract

4-(Methylsulfonyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its incorporation into various molecular scaffolds necessitates a thorough understanding of its physicochemical properties, particularly its thermal stability. This technical guide provides a comprehensive overview of the predicted thermal behavior of 4-(methylsulfonyl)pyridine. In the absence of direct experimental data for this specific compound, this guide synthesizes information from analogous aryl sulfone and pyridine systems to postulate likely decomposition pathways and thermal stability profiles. Methodologies for the empirical determination of these properties, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are detailed. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the synthesis, handling, and formulation of 4-(methylsulfonyl)pyridine and related compounds.

Introduction: The Role of 4-(Methylsulfonyl)pyridine in Modern Chemistry

4-(Methylsulfonyl)pyridine has emerged as a valuable synthon in the construction of complex organic molecules, particularly within the pharmaceutical industry. The methylsulfonyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, rendering it susceptible to nucleophilic aromatic substitution and modulating the basicity of the nitrogen atom. These characteristics have been exploited in the design of a diverse array of biologically active compounds. A comprehensive understanding of the thermal stability of 4-(methylsulfonyl)pyridine is paramount for its safe handling in synthesis, purification, and storage, as well as for ensuring the stability of active pharmaceutical ingredients (APIs) that contain this moiety.

Current State of Knowledge: An Acknowledged Data Gap

A thorough review of the scientific literature reveals a notable absence of specific experimental data on the thermal stability and decomposition of 4-(methylsulfonyl)pyridine. While safety data sheets for various substituted methylsulfonylpyridines exist, they frequently lack definitive decomposition temperatures. This guide, therefore, aims to bridge this knowledge gap by providing a predictive analysis based on established chemical principles and data from structurally related compounds.

Predicted Thermal Behavior of 4-(Methylsulfonyl)pyridine

The thermal decomposition of 4-(methylsulfonyl)pyridine is anticipated to be governed by the interplay of its two key structural components: the pyridine ring and the methylsulfonyl group. By examining the known thermal degradation pathways of aryl sulfones and pyridines, a plausible decomposition mechanism can be proposed.

The Aryl Sulfone Analogy: A High-Temperature Decomposition Profile

Aryl sulfones are generally characterized by their high thermal stability. For instance, diphenyl sulfone is resistant to thermal decomposition even at temperatures up to 550°C.[1] The thermal degradation of simple alkyl and aryl sulfones typically proceeds through the homolytic cleavage of the carbon-sulfur (C-S) bond, generating a radical pair consisting of an aryl radical and a sulfonyl radical.[2] The latter can subsequently eliminate sulfur dioxide (SO₂).

Applying this to 4-(methylsulfonyl)pyridine, the primary decomposition step is predicted to be the homolytic cleavage of the C-S bond between the pyridine ring and the sulfonyl group.

Predicted Initial Decomposition Step:

Pyridine-SO₂CH₃ → Pyridin-4-yl radical (•C₅H₄N) + Methylsulfonyl radical (•SO₂CH₃)

The methylsulfonyl radical is expected to be unstable and readily decompose to a methyl radical (•CH₃) and sulfur dioxide (SO₂).

•SO₂CH₃ → •CH₃ + SO₂

The resulting highly reactive pyridin-4-yl and methyl radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from other molecules, radical recombination, or polymerization, leading to a complex mixture of decomposition products.

The Influence of the Pyridine Ring

The thermal decomposition of pyridine itself is known to be initiated by the formation of pyridyl radicals, which can then undergo ring-opening to form open-chain radical intermediates.[3] These intermediates can lead to the formation of stable gaseous products or contribute to the formation of char and soot at high temperatures.[3]

In the context of 4-(methylsulfonyl)pyridine decomposition, the initially formed pyridin-4-yl radical could undergo a similar ring-opening cascade, contributing to the diversity of the final degradation products.

Predicted Decomposition Products

Based on the proposed radical mechanism, the thermal decomposition of 4-(methylsulfonyl)pyridine is expected to yield a mixture of gaseous and solid products.

| Predicted Gaseous Products | Predicted Solid/Liquid Products |

| Sulfur Dioxide (SO₂) | Pyridine |

| Methane (CH₄) | Bipyridines |

| Hydrogen Cyanide (HCN) | Polyaromatic hydrocarbons (PAHs) |

| Acetylene (C₂H₂) | Char/Soot |

Experimental Determination of Thermal Stability

To empirically validate the predicted thermal behavior of 4-(methylsulfonyl)pyridine, a systematic approach employing standard thermal analysis techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition and the kinetics of mass loss.

Protocol for TGA Analysis of 4-(Methylsulfonyl)pyridine:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(methylsulfonyl)pyridine into a ceramic or platinum crucible.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the TGA and derivative thermogravimetry (DTG) curves, respectively.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

Protocol for DSC Analysis of 4-(Methylsulfonyl)pyridine:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(methylsulfonyl)pyridine into an aluminum or sealed hermetic pan.

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its melting point at a rate of 10°C/min to observe the melting endotherm.

-

For decomposition studies, heat the sample to a higher temperature (e.g., 400°C) to observe any exothermic decomposition events.

-

-

Data Analysis: Determine the melting point (Tm) and the enthalpy of fusion (ΔHfus). Identify the onset temperature and enthalpy of any decomposition exotherms.

Analysis of Decomposition Products

To identify the products formed during the thermal decomposition of 4-(methylsulfonyl)pyridine, hyphenated analytical techniques are indispensable.

TGA-MS/FTIR

Coupling a TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the real-time identification of evolved gases during decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition. A small amount of the sample is rapidly heated to a specific temperature in the pyrolyzer, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Visualizing the Processes

Predicted Decomposition Pathway

Caption: Predicted radical decomposition pathway of 4-(Methylsulfonyl)pyridine.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of 4-(Methylsulfonyl)pyridine.

Conclusion and Future Directions

While direct experimental data for the thermal stability of 4-(methylsulfonyl)pyridine remains to be established, this guide provides a scientifically grounded prediction of its behavior based on the well-understood chemistry of its constituent moieties. The compound is anticipated to be relatively thermally stable, with decomposition likely initiated by C-S bond cleavage at elevated temperatures. The proposed experimental workflows offer a clear path for the empirical determination of its thermal properties and the elucidation of its decomposition mechanism. Such studies are crucial for ensuring the safe and effective application of this important building block in research and development.

References

-

Yoshida, M., Furuta, N., & Kobayashi, M. (1981). CIDNP Studies of the Thermal Decomposition of Arylazo Aryl Sulfones. Bulletin of the Chemical Society of Japan, 54(9), 2356-2360. [Link]

-

Kice, J. L. (1968). Desulfonylation Reactions. In Organic Chemistry of Sulfur. Springer, Boston, MA. [Link]

-

van der Westhuizen, J. H., & van der Watt, J. G. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6547–6554. [Link]

- Montaudo, G., Puglisi, C., & Scamporrino, E. (1986). Thermal degradation of aromatic polysulfones. Polymer, 27(9), 1357-1364.

-

Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of analytical methods in chemistry, 2012, 439082. [Link]

- Brown, R. F. C., & Butcher, R. J. (1973). The pyrolysis of pyridine and related compounds. Australian Journal of Chemistry, 26(2), 369-374.

- Homer, J. B., & Kistiakowsky, G. B. (1965). The Pyrolysis of Pyridine. The Journal of Chemical Physics, 42(11), 3743-3747.

- Mackie, J. C. (1973). The pyrolysis of pyridine. The Journal of Physical Chemistry, 77(1), 114-118.

-

Colket, M. B., Seery, D. J., & Palmer, H. B. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (4), 637-646. [Link]

Sources